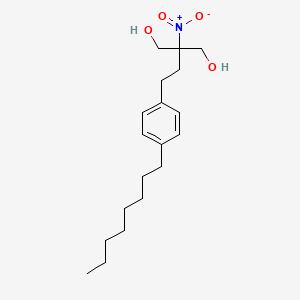

2-Nitro-2-(4-octylphenethyl)propane-1,3-diol

Descripción general

Descripción

“2-Nitro-2-(4-octylphenethyl)propane-1,3-diol” is a chemical compound with the IUPAC name this compound . It has a molecular weight of 337.46 . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular structure of “this compound” includes a total of 55 bonds. There are 24 non-H bonds, 8 multiple bonds, 13 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aliphatic), 2 hydroxyl groups, and 2 primary alcohols .Physical and Chemical Properties Analysis

The compound “this compound” has a predicted density of 1.083±0.06 g/cm3 and a predicted boiling point of 520.1±50.0 °C .Aplicaciones Científicas De Investigación

Catalytic Activity in Sulfoxidation : Schulz et al. (2011) explored the catalytic activity of a vanadium(V) complex derived from a related compound, 2-nitro-1,3-di(pyridin-2-yl)-1,3-di(tert-butyldimethylsilyloxy)propane, in the sulfoxidation of (methylsulfanyl)benzene (Schulz, Debel, Görls, Plass, & Westerhausen, 2011).

Synthesis and Structural Analysis : A study by Kaya et al. (2017) focused on the infrared, Raman, and density functional characterization of 2-Nitro-2-phenyl-propane-1,3-diol, a similar compound. Their research provided insights into the vibrational frequencies, structural parameters, and thermodynamic properties of the compound (Kaya, Bağlayan, Kaya, & Alver, 2017).

Use in Synthesis of Antitumor Compounds : Kon’kov et al. (1998) synthesized and studied 1,3-propane diol derivatives of alkyl nitrosourea, related to 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol, for their antitumor properties. They found these compounds to be effective against a range of transplantable tumors (Kon’kov, Stukov, Reztsova, Krylova, Ivin, & Filov, 1998).

Use in the Preparation of Multidentate Ligands : Ferguson et al. (2011) described the use of Bis-tris propane, a derivative of this compound, as a multidentate ligand in the synthesis of nickel and cobalt spin clusters, demonstrating its utility in coordination chemistry (Ferguson, Schmidtmann, Brechin, & Murrie, 2011).

Pharmaceutical Analysis : Al-Rimawi and Kharoaf (2011) developed a liquid chromatographic method for analyzing chloramphenicol and its related compound 2-amino-1-(4-nitrophenyl)propane-1,3-diol, indicating the relevance of similar compounds in pharmaceutical analysis (Al-Rimawi & Kharoaf, 2011).

Safety and Hazards

The compound “2-Nitro-2-(4-octylphenethyl)propane-1,3-diol” has been classified with the GHS07 pictogram. The hazard statements associated with this compound are H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

2-nitro-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO4/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(15-21,16-22)20(23)24/h9-12,21-22H,2-8,13-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTZKTILXDEOOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

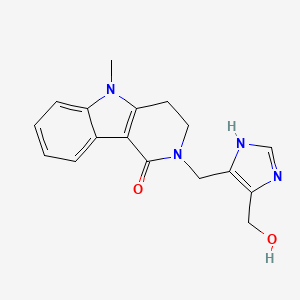

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B601758.png)

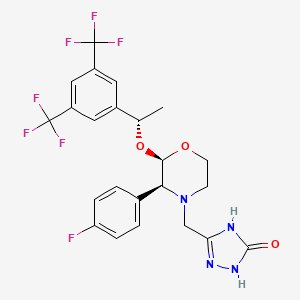

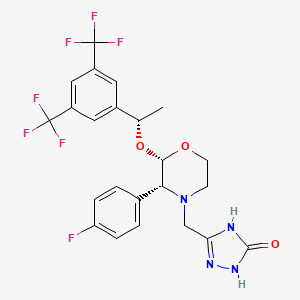

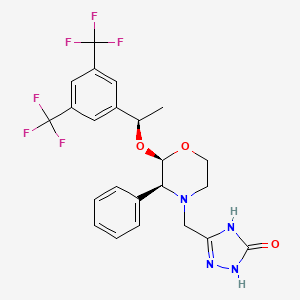

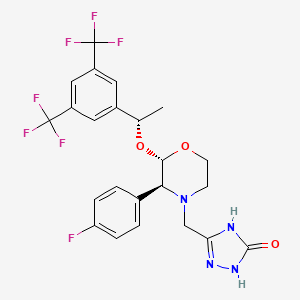

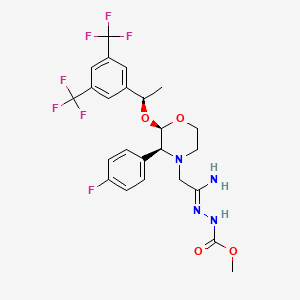

![(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B601770.png)